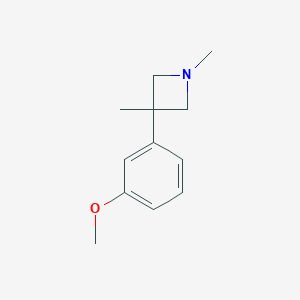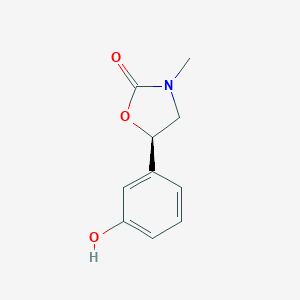
AZETIDINE, 1,3-DIMETHYL-3-(m-METHOXYPHENYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of azetidine, which is a four-membered heterocyclic ring containing nitrogen. Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
Wirkmechanismus
The exact mechanism of action of azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- is not fully understood. However, studies have shown that this compound may act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition, azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- in lab experiments is its ability to exhibit a wide range of biological activities, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)-. One possible direction is to investigate its potential applications in the development of new anti-cancer drugs. Another possible direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- can be achieved through several methods. One of the most common methods involves the reaction of 3-methoxybenzaldehyde with 1,3-dimethyl-2-imidazolidinone in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Eigenschaften
CAS-Nummer |
19832-26-9 |
|---|---|
Produktname |
AZETIDINE, 1,3-DIMETHYL-3-(m-METHOXYPHENYL)- |
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-1,3-dimethylazetidine |
InChI |
InChI=1S/C12H17NO/c1-12(8-13(2)9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
BBKZHHVTZDNSHC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Andere CAS-Nummern |
19832-26-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)





